Cas no 1243404-03-6 (2-Cyclopropoxybenzaldehyde)

2-Cyclopropoxybenzaldehyde is a versatile aromatic aldehyde characterized by the presence of a cyclopropoxy substituent at the ortho position of the benzaldehyde ring. This structural feature imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The cyclopropoxy group enhances steric and electronic properties, influencing regioselectivity in subsequent reactions. Its stability under a range of conditions allows for flexible application in cross-coupling, condensation, and oxidation processes. The compound is typically supplied in high purity, ensuring consistent performance in research and industrial settings. Its well-defined structure facilitates precise modifications for targeted molecular designs.
2-Cyclopropoxybenzaldehyde structure
2-Cyclopropoxybenzaldehyde structure
Product name:2-Cyclopropoxybenzaldehyde
CAS No:1243404-03-6
MF:C10H10O2
MW:162.185203075409
MDL:MFCD16996183
CID:5216348
PubChem ID:72221093

2-Cyclopropoxybenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-CYCLOPROPOXYBENZALDEHYDE
    • 2-(Cyclopropyloxy)benzaldehyde
    • MB20122
    • Z1255501203
    • 2-Cyclopropoxybenzaldehyde
    • MDL: MFCD16996183
    • Inchi: 1S/C10H10O2/c11-7-8-3-1-2-4-10(8)12-9-5-6-9/h1-4,7,9H,5-6H2
    • InChI Key: PGUSPUZMIIACHQ-UHFFFAOYSA-N
    • SMILES: O(C1C=CC=CC=1C=O)C1CC1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 163
  • XLogP3: 2.3
  • Topological Polar Surface Area: 26.3

2-Cyclopropoxybenzaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-205433-0.05g
2-cyclopropoxybenzaldehyde
1243404-03-6 95%
0.05g
$162.0 2023-09-16
Enamine
EN300-205433-0.5g
2-cyclopropoxybenzaldehyde
1243404-03-6 95%
0.5g
$546.0 2023-09-16
1PlusChem
1P027WJT-10g
2-cyclopropoxybenzaldehyde
1243404-03-6 95%
10g
$3779.00 2024-07-10
1PlusChem
1P027WJT-500mg
2-cyclopropoxybenzaldehyde
1243404-03-6 95%
500mg
$737.00 2024-07-10
Aaron
AR027WS5-500mg
2-cyclopropoxybenzaldehyde
1243404-03-6 95%
500mg
$776.00 2025-02-15
Enamine
EN300-205433-1.0g
2-cyclopropoxybenzaldehyde
1243404-03-6 95%
1.0g
$699.0 2023-07-06
Enamine
EN300-205433-10.0g
2-cyclopropoxybenzaldehyde
1243404-03-6 95%
10.0g
$3007.0 2023-07-06
Enamine
EN300-205433-0.1g
2-cyclopropoxybenzaldehyde
1243404-03-6 95%
0.1g
$241.0 2023-09-16
Enamine
EN300-205433-0.25g
2-cyclopropoxybenzaldehyde
1243404-03-6 95%
0.25g
$347.0 2023-09-16
Enamine
EN300-205433-2.5g
2-cyclopropoxybenzaldehyde
1243404-03-6 95%
2.5g
$1370.0 2023-09-16

Additional information on 2-Cyclopropoxybenzaldehyde

Recent Advances in the Study of 2-Cyclopropoxybenzaldehyde (CAS: 1243404-03-6) and Its Applications in Chemical Biology and Pharmaceutical Research

2-Cyclopropoxybenzaldehyde (CAS: 1243404-03-6) is a key intermediate in the synthesis of various biologically active compounds, particularly in the pharmaceutical and agrochemical industries. Recent studies have highlighted its versatility as a building block for the development of novel therapeutic agents. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activities, and potential applications in drug discovery.

A recent study published in the Journal of Medicinal Chemistry explored the use of 2-Cyclopropoxybenzaldehyde as a precursor in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs). The researchers demonstrated that derivatives of this compound exhibit significant inhibitory activity against specific PPIs involved in cancer progression. The study utilized a combination of computational docking and in vitro assays to identify the most promising candidates, with several derivatives showing nanomolar affinity for their target proteins.

In another significant development, a team from the University of Cambridge reported the application of 2-Cyclopropoxybenzaldehyde in the synthesis of novel antimicrobial agents. The study, published in ACS Infectious Diseases, detailed the compound's role in the formation of benzoxazole derivatives with potent activity against multidrug-resistant bacterial strains. The researchers emphasized the compound's unique cyclopropoxy moiety, which contributes to enhanced membrane permeability and target binding affinity.

Recent advancements in synthetic methodologies have also improved the accessibility of 2-Cyclopropoxybenzaldehyde. A 2023 publication in Organic Letters described a novel, one-pot synthesis route that significantly reduces production costs and environmental impact compared to traditional methods. This development is particularly relevant for large-scale pharmaceutical applications where cost-effectiveness and sustainability are critical considerations.

The compound's potential in central nervous system (CNS) drug development was highlighted in a recent Neuropharmacology study. Researchers found that 2-Cyclopropoxybenzaldehyde derivatives can cross the blood-brain barrier effectively, making them promising candidates for the treatment of neurological disorders. Specific analogs showed notable activity as modulators of GABA receptors, suggesting potential applications in anxiety and epilepsy treatment.

Ongoing clinical trials are investigating the therapeutic potential of compounds derived from 2-Cyclopropoxybenzaldehyde. Preliminary results from Phase I studies indicate good safety profiles and favorable pharmacokinetic properties. These developments position this chemical scaffold as a valuable tool in modern drug discovery pipelines, particularly for targeting challenging disease mechanisms.

In conclusion, recent research on 2-Cyclopropoxybenzaldehyde (1243404-03-6) demonstrates its growing importance in pharmaceutical development. From its role in synthesizing PPI inhibitors to its applications in CNS drug discovery, this compound continues to offer new opportunities for therapeutic innovation. Future research directions may focus on expanding its utility in targeted drug delivery systems and exploring its potential in emerging areas such as proteolysis-targeting chimeras (PROTACs).

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